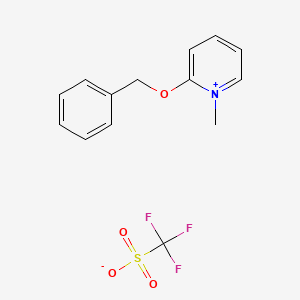

2-Benzyloxy-1-methylpyridinium triflate

説明

2-Benzyloxy-1-methylpyridinium triflate is a stable, neutral organic salt known for its ability to convert alcohols into benzyl ethers upon warming . This compound is particularly valuable in organic synthesis due to its mild and convenient reactivity, making it an effective reagent for benzyl protection of alcohols under neutral conditions .

準備方法

The synthesis of 2-Benzyloxy-1-methylpyridinium triflate involves the N-methylation of 2-benzyloxypyridine. The process typically includes the following steps :

Preparation of 2-benzyloxypyridine: Benzyl alcohol reacts with 2-chloropyridine in the presence of potassium hydroxide and toluene, with 18-crown-6 as a phase-transfer catalyst.

Formation of this compound: The resulting 2-benzyloxypyridine is then reacted with methyl trifluoromethanesulfonate in toluene at 0°C.

化学反応の分析

2-Benzyloxy-1-methylpyridinium triflate primarily undergoes electrophilic substitution reactions. . Common reagents and conditions for these reactions include:

科学的研究の応用

2-Benzyloxy-1-methylpyridinium triflate has several applications in scientific research:

作用機序

The mechanism of action of 2-Benzyloxy-1-methylpyridinium triflate involves the release of an electrophilic benzyl species upon warming. This electrophilic species then reacts with alcohols to form benzyl ethers . The presence of triethylamine can promote the selective formation of benzyl esters of carboxylic acids .

類似化合物との比較

2-Benzyloxy-1-methylpyridinium triflate is unique due to its stability and neutral reaction conditions. Similar compounds include:

Benzyl trichloroacetimidate: Requires acidic conditions for activation.

Phenyl trifluoromethanesulfonate: Another reagent used for similar purposes but with different reactivity profiles.

Ethyl trifluoromethanesulfonate: Used in similar esterification reactions.

These comparisons highlight the uniqueness of this compound in providing mild and effective benzyl protection under neutral conditions.

生物活性

2-Benzyloxy-1-methylpyridinium triflate (Bn-OPT) is a compound that has garnered attention in synthetic organic chemistry for its utility as a benzylating agent. However, its biological activity, particularly in relation to cancer treatment and proteasome inhibition, has also been explored in various studies. This article reviews the biological activity of Bn-OPT, focusing on its mechanisms of action, efficacy against cancer cell lines, and potential therapeutic applications.

Bn-OPT acts primarily as a mild and effective benzylating agent under neutral conditions. Its mechanism involves the formation of a reactive phenylcarbenium ion, which can subsequently participate in electrophilic substitution reactions. This property allows Bn-OPT to modify biological molecules, potentially influencing their activity and interactions within cellular pathways.

Inhibition of Proteasome Activity

One of the significant areas of research regarding Bn-OPT is its role in inhibiting proteasome activity. The proteasome is a critical component in cellular protein degradation and regulation, making it an attractive target for cancer therapies. Studies have indicated that compounds related to Bn-OPT can inhibit various proteolytic activities within the 20S proteasome.

Case Study: Comparative Efficacy

A comparative study evaluated the potency of Bn-OPT against other known proteasome inhibitors:

| Compound | IC50 (nM) | Activity Type |

|---|---|---|

| Bn-OPT | 8 | CT-L, T-L, C-L |

| Salinosporamide E | 24 ± 5 | CT-L |

| Salinosporamide F | 330 ± 20 | CT-L |

The results demonstrated that Bn-OPT exhibited enhanced potency compared to other compounds tested, particularly in inhibiting all three proteolytic activities (CT-L, T-L, and C-L) of the proteasome .

Cytotoxicity Assays

In vitro cytotoxicity assays have shown that Bn-OPT possesses significant anti-cancer properties. The compound was tested against various cancer cell lines, revealing IC50 values in the nanomolar range. For instance:

| Cell Line | IC50 (nM) |

|---|---|

| RPMI 8226 (MM) | 8 |

| Other Cancer Lines | Varies |

These findings suggest that Bn-OPT could be a promising candidate for further development as an anti-cancer agent .

Synthesis and Derivatives

The synthesis of Bn-OPT has been optimized to enhance its yield and reactivity. A revised protocol for preparing benzyl ethers and esters using Bn-OPT has been established, demonstrating its versatility as a reagent in organic synthesis . The ability to generate derivatives with varying biological activities opens new avenues for therapeutic applications.

特性

IUPAC Name |

1-methyl-2-phenylmethoxypyridin-1-ium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14NO.CHF3O3S/c1-14-10-6-5-9-13(14)15-11-12-7-3-2-4-8-12;2-1(3,4)8(5,6)7/h2-10H,11H2,1H3;(H,5,6,7)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUXHYQYOPHEFGC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC=C1OCC2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90468711 | |

| Record name | Dudley Reagent | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882980-43-0 | |

| Record name | Dudley Reagent | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(benzyloxy)-1-methylpyridinium trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。